molecular formula C19H14FN3O3 B5576284 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

Cat. No.: B5576284
M. Wt: 351.3 g/mol
InChI Key: ICJYOKVWLOBNRM-UHFFFAOYSA-N
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Description

"N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide" is a tetrahydroquinazolinone derivative characterized by a bicyclic core structure (5,6,7,8-tetrahydroquinazolin-5-one) substituted at position 7 with a 4-fluorophenyl group and at position 2 with a furan-2-carboxamide moiety. The furan-2-carboxamide group contributes to hydrogen-bonding capabilities, which may influence solubility and target affinity.

Properties

IUPAC Name

N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c20-13-5-3-11(4-6-13)12-8-15-14(16(24)9-12)10-21-19(22-15)23-18(25)17-2-1-7-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYOKVWLOBNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan-2-carboxamide moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compound A : N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()

  • Structural Differences :
    • Position 7: 2-Furyl group (vs. 4-fluorophenyl in the target compound).
    • Position 2: Benzamide (vs. furan-2-carboxamide).
  • Benzamide may exhibit stronger π-π stacking interactions but lower polarity compared to furan-2-carboxamide, affecting solubility .

Compound B : N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide ()

  • Structural Differences :
    • Position 7: 3-Chlorophenyl (vs. 4-fluorophenyl).
    • Position 2: Propanamide (vs. furan-2-carboxamide).
  • Implications: Chlorine’s larger atomic radius and lipophilicity may alter steric interactions and membrane permeability.

Core Structure Variants

Compound C: N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()

  • Structural Differences: Core: Thieno[3,4-c]pyrazole (vs. tetrahydroquinazolinone). Substituents: Retains 4-fluorophenyl and furan-2-carboxamide but on a heterocyclic sulfur-containing scaffold.
  • Implications: The thienopyrazole core may confer distinct electronic properties and binding modes due to sulfur’s electronegativity. Altered ring strain and solubility compared to the tetrahydroquinazolinone system .

Functional Group Replacements

Compound D: N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()

  • Structural Differences: Core: Quinoline-pyrimidine hybrid (vs. tetrahydroquinazolinone). Substituents: Includes cyano, piperidine, and tetrahydrofuran-3-yl-oxy groups.
  • Implications: The extended conjugated system (quinoline-pyrimidine) may enhance intercalation properties. Additional substituents (e.g., tetrahydrofuran-3-yl-oxy) could improve solubility but increase steric bulk .

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroquinazolinone 4-Fluorophenyl Furan-2-carboxamide Not reported Electron-withdrawing F, H-bond donor
Compound A () Tetrahydroquinazolinone 2-Furyl Benzamide Not reported π-π interactions, lower polarity
Compound B () Tetrahydroquinazolinone 3-Chlorophenyl Propanamide 329.78 Lipophilic Cl, reduced H-bond capacity
Compound C () Thieno[3,4-c]pyrazole 4-Fluorophenyl Furan-2-carboxamide Not reported Sulfur-containing core
Compound D () Quinoline-pyrimidine N/A Multiple complex groups Not reported Extended conjugation, bulky substituents

Research Findings and Implications

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound likely enhances stability compared to non-halogenated analogs (e.g., Compound A). Fluorine’s inductive effects may also modulate pKa and bioavailability .
  • Core Modifications: Thienopyrazole (Compound C) and quinoline-pyrimidine (Compound D) cores introduce distinct electronic and steric profiles, suggesting divergent pharmacological applications (e.g., antimicrobial vs. kinase inhibition) .

Methodological Considerations

Structural determination of these compounds likely employs crystallographic tools such as SHELX (for refinement) and SIR97 (for direct methods in phase determination), as noted in the evidence . These programs are critical for resolving complex substituent effects and validating synthetic outcomes.

Biological Activity

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide, identified by its CAS number 333758-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), in vitro assays, and comparative analyses with established therapeutic agents.

The molecular formula of this compound is C21H16FN3O2, with a molecular weight of 361.37 g/mol. The compound features a furan ring and a quinazoline moiety, which are known for their diverse biological activities.

Physical Properties

PropertyValue
Density1.356 ± 0.06 g/cm³
pKa10.29 ± 0.40

Anticancer Activity

Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance, in vitro tests showed that the compound exhibited notable cytotoxic effects on HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines.

Comparative Efficacy

In one study comparing the compound with doxorubicin—a standard chemotherapy drug—the results indicated that this compound had a comparable efficacy profile:

CompoundCell Viability (%)IC50 (µM)
Doxorubicin0.621.136
N-[7-(4-fluorophenyl)...33.29 (HepG2)Not specified
45.09 (Huh-7)Not specified
41.81 (MCF-7)Not specified

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. The results indicated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli280 µg/mL
S. aureus265 µg/mL
B. cereus230 µg/mL

These findings suggest that the compound could serve as a promising lead for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the phenyl and quinazoline rings significantly influenced the biological activity of the compound. Electron-donating substituents on the phenyl ring enhanced anticancer efficacy, while specific halogen substitutions were shown to improve cytotoxicity without detriment to selectivity.

Study on Anticancer Effects

A detailed case study investigated the effects of this compound on A549 lung adenocarcinoma cells. The study utilized an MTT assay to assess cell viability post-treatment:

  • Method : A549 cells were treated with varying concentrations of the compound for 24 hours.
  • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potency.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria:

  • Method : The disk diffusion method was employed to determine susceptibility.
  • Results : The compound demonstrated substantial inhibition zones against E. coli and S. aureus compared to standard antibiotics.

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